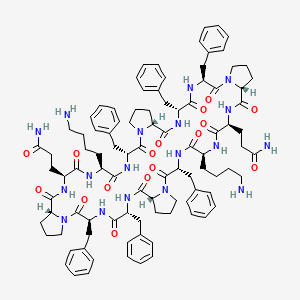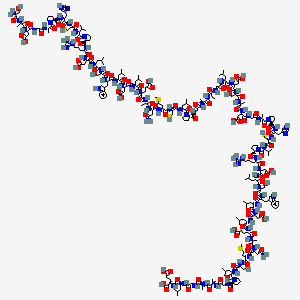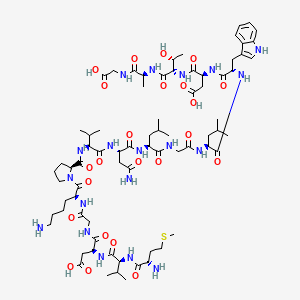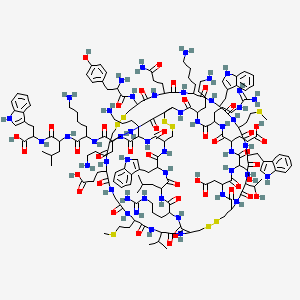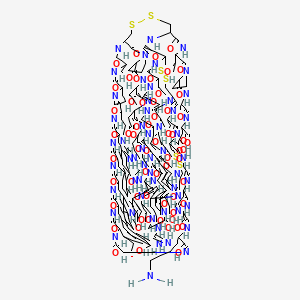
261172-28-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 261172-28-5 is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome protein. This compound is known for its role as a male-specific transplantation antigen H-Y epitope, H-YDb.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Generation of peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
The compound has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response and transplantation biology.
Industry: Utilized in the production of peptide libraries for drug discovery and development.
Mecanismo De Acción
The peptide exerts its effects by interacting with specific molecular targets, including major histocompatibility complex molecules on the surface of cells. This interaction triggers an immune response, leading to the recognition and elimination of cells expressing the peptide. The pathways involved include antigen presentation and T-cell activation.
Comparación Con Compuestos Similares
Similar Compounds
- Peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the X chromosome protein : Similar in structure but differs in its role as a transplantation antigen.
Synthetic peptides with similar sequences: Used for studying immune responses and developing peptide-based therapies.
Uniqueness
The compound’s uniqueness lies in its specific role as a male-specific transplantation antigen, which makes it a valuable tool for studying immune responses and developing targeted therapies.
Propiedades
Número CAS |
261172-28-5 |
|---|---|
Fórmula molecular |
C₅₃H₇₇N₁₅O₁₃S₂ |
Peso molecular |
1196.40 |
Secuencia |
One Letter Code: WMHHNMDLI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


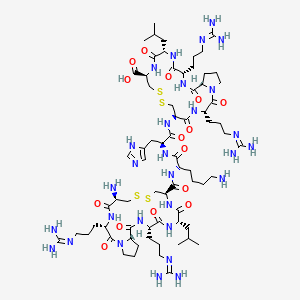
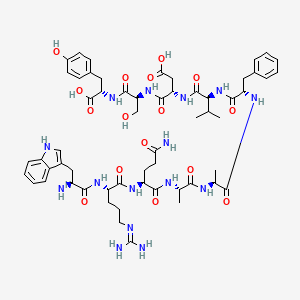
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
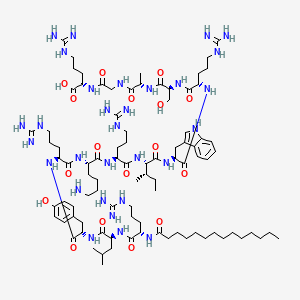
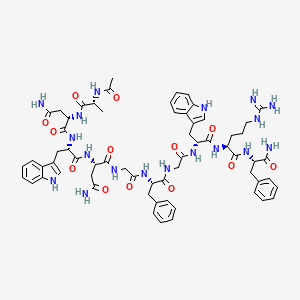
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)
